Cas no 1351581-41-3 (4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide)

4-Benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide is a specialized morpholine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a benzyl group at the 4-position and a 2,3-dimethylphenyl carboxamide moiety, contributing to its unique reactivity and binding properties. The compound’s morpholine core enhances solubility and bioavailability, while the substituted aromatic groups may influence selectivity in biological interactions. This molecule is of interest for its potential as an intermediate in the synthesis of bioactive compounds or as a scaffold for drug development. Its well-defined chemical structure allows for precise modifications, making it a valuable candidate for structure-activity relationship studies.
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide structure
1351581-41-3 structure
商品名:4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide
CAS番号:1351581-41-3
MF:C20H22N2O3
メガワット:338.400285243988
CID:6092201
PubChem ID:56765988

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide
    • 1351581-41-3
    • AKOS024542230
    • F6241-0226
    • インチ: 1S/C20H22N2O3/c1-14-7-6-10-17(15(14)2)21-20(24)18-12-25-13-19(23)22(18)11-16-8-4-3-5-9-16/h3-10,18H,11-13H2,1-2H3,(H,21,24)
    • InChIKey: SLILHZDFAVILGO-UHFFFAOYSA-N
    • ほほえんだ: C1OCC(=O)N(CC2=CC=CC=C2)C1C(NC1=CC=CC(C)=C1C)=O

計算された属性

  • せいみつぶんしりょう: 338.16304257g/mol
  • どういたいしつりょう: 338.16304257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 476
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 58.6Ų

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6241-0226-2μmol
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide
1351581-41-3
2μmol
$57.0 2023-09-09
Life Chemicals
F6241-0226-4mg
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide
1351581-41-3
4mg
$66.0 2023-09-09
Life Chemicals
F6241-0226-15mg
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide
1351581-41-3
15mg
$89.0 2023-09-09
Life Chemicals
F6241-0226-1mg
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide
1351581-41-3
1mg
$54.0 2023-09-09
Life Chemicals
F6241-0226-20mg
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide
1351581-41-3
20mg
$99.0 2023-09-09
Life Chemicals
F6241-0226-40mg
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide
1351581-41-3
40mg
$140.0 2023-09-09
Life Chemicals
F6241-0226-10mg
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide
1351581-41-3
10mg
$79.0 2023-09-09
Life Chemicals
F6241-0226-30mg
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide
1351581-41-3
30mg
$119.0 2023-09-09
Life Chemicals
F6241-0226-75mg
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide
1351581-41-3
75mg
$208.0 2023-09-09
Life Chemicals
F6241-0226-25mg
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide
1351581-41-3
25mg
$109.0 2023-09-09

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide 関連文献

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamideに関する追加情報

4-Benzyl-N-(2,3-Dimethylphenyl)-5-Oxomorpholine-3-Carboxamide: A Comprehensive Overview

4-Benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide (CAS No. 1351581-41-3) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug discovery and development. The molecule consists of a morpholine ring system, which is a six-membered ring containing two oxygen atoms, along with substituents that confer specific functional properties.

The morpholine core of the compound is a key structural element, as it provides a rigid framework that can interact with various biological targets. The benzyl group attached to the morpholine ring adds hydrophobicity and enhances the molecule's ability to penetrate cellular membranes. Additionally, the N-(2,3-dimethylphenyl) substituent introduces steric bulk and electronic effects, which can influence the compound's bioavailability and binding affinity to target proteins.

Recent studies have highlighted the importance of 5-oxomorpholine derivatives in modulating enzyme activity and receptor binding. For instance, researchers have explored the role of such compounds in inhibiting kinases and other enzymes involved in disease pathways. The carboxamide group in this compound is particularly significant, as it can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets.

From a synthetic perspective, the preparation of 4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide involves multi-step organic reactions. These include nucleophilic substitutions, condensations, and oxidations, each contributing to the construction of the complex molecular architecture. The synthesis pathway is optimized to ensure high yields and purity, which are critical for subsequent biological evaluations.

In terms of pharmacological activity, this compound has shown promise in preclinical studies as a potential therapeutic agent. For example, it has demonstrated selective inhibition of certain protein kinases, which are implicated in cancer progression and inflammation. The morpholine ring serves as a scaffold that can be further modified to enhance potency and selectivity.

Moreover, the benzyl group contributes to the compound's lipophilicity, which is essential for crossing biological barriers such as the blood-brain barrier. This property makes it a candidate for treating central nervous system disorders or other conditions requiring brain penetration.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and bioavailability of 4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide with greater accuracy. Molecular docking studies have revealed favorable interactions with target proteins, suggesting potential therapeutic applications.

In conclusion, 4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide (CAS No. 1351581-41-3) represents a valuable addition to the arsenal of compounds being explored for drug development. Its unique structure and promising pharmacological profile make it a subject of ongoing research aimed at unlocking its full therapeutic potential.

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